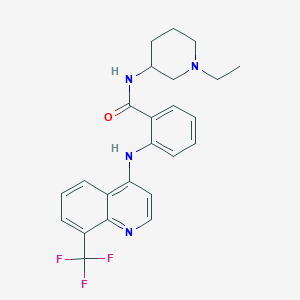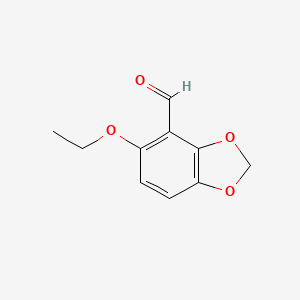
2-Acetylamino-5-benzoyloxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Acetylamino-5-benzoyloxyphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of an acetylamino group at the second position and a benzoyloxy group at the fifth position of the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-benzoyloxyphenol typically involves the acylation of 2-amino-5-hydroxyphenol with acetic anhydride followed by benzoylation with benzoyl chloride. The reaction conditions generally include the use of a base such as pyridine to facilitate the acylation and benzoylation reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of solvents such as dichloromethane or toluene can also aid in the efficient extraction and purification of the compound.
化学反応の分析
Types of Reactions
2-Acetylamino-5-benzoyloxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acetylamino and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.
科学的研究の応用
2-Acetylamino-5-benzoyloxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetylamino-5-benzoyloxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and benzoyloxy groups play a crucial role in binding to these targets and modulating their activity. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
類似化合物との比較
Similar Compounds
2-Acetylamino-5-methoxyphenol: Similar structure but with a methoxy group instead of a benzoyloxy group.
2-Acetylamino-5-nitrophenol: Contains a nitro group instead of a benzoyloxy group.
2-Acetylamino-5-chlorophenol: Features a chlorine atom in place of the benzoyloxy group.
Uniqueness
2-Acetylamino-5-benzoyloxyphenol is unique due to the presence of both acetylamino and benzoyloxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions with molecular targets, making the compound valuable for various applications in research and industry.
特性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
(4-acetamido-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) |
InChIキー |
SJLOHOMZLSZWJT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















